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molecular formula C11H10N2O2 B8305307 1,6-Naphthyridine-2-propanoic acid

1,6-Naphthyridine-2-propanoic acid

Cat. No. B8305307
M. Wt: 202.21 g/mol
InChI Key: NORSCJWTSFDPSW-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

A mixture of (E)-3-(1,6-naphthyridin-2-yl)acrylic acid (300 mg, 1.50 mmol) and Pd/C (30 mg, 10%) in 1 N sodium hydroxide aqueous solution (8 mL) was stirred under H2 for 8 h at room temperature, and then filtered. The solution was acidified to pH 4 with 1 N aqueous hydrogen chloride solution. The precipitate was collected by filtration and dried in vacuum to give 220 mg of the product as a yellow solid. MS (ESI): m/z 203.1 [M+H]+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1/[CH:11]=[CH:12]/[C:13]([OH:15])=[O:14]>[OH-].[Na+].[Pd]>[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
N1=C(C=CC2=CN=CC=C12)/C=C/C(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under H2 for 8 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1=C(C=CC2=CN=CC=C12)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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